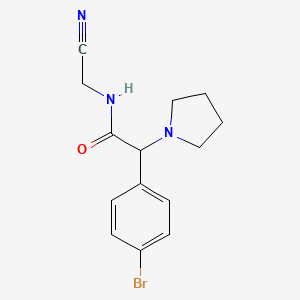![molecular formula C20H25N7O2 B2495006 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920373-82-6](/img/structure/B2495006.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidine core, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole . A two-step route to a wide range of new derivatives starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
The 1,2,3-triazole core is a common feature in many medicinal compounds . For example, the anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam all contain a 1,2,3-triazole core .
Organic Synthesis
1,2,3-Triazoles are important in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They can act as a structural motif in the synthesis of more complex organic compounds .
Polymer Chemistry
1,2,3-Triazoles have found broad applications in polymer chemistry . Their unique properties make them useful in the creation of new polymer structures.
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles can be used to create complex structures due to their ability to form hydrogen bonds .
Bioconjugation
1,2,3-Triazoles can be used in bioconjugation, a process that involves attaching two biomolecules together . This can be useful in various fields, including drug delivery and biomarker research.
Chemical Biology
In chemical biology, 1,2,3-triazoles can be used as a tool for studying biological systems . For example, they can be used to label proteins or other biomolecules, allowing researchers to track these molecules and study their behavior in a biological system.
Fluorescent Imaging
1,2,3-Triazoles can be used in fluorescent imaging, a technique used to visualize biological structures . The triazole ring can be modified to emit fluorescence, allowing it to be used as a marker in imaging studies.
Materials Science
In materials science, 1,2,3-triazoles can be used in the creation of new materials . Their unique properties can be leveraged to create materials with specific characteristics, such as high strength or resistance to certain conditions.
Direcciones Futuras
The future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential applications in various fields. This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit inhibitory activity against enzymes like tyrosyl dna phosphodiesterase 2 (tdp2), mutant forms of epidermal growth factor receptor kinase (l858r-t790m), and lysine-specific histone demethylase 1 (lsd1/kdm1a) .
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .
Pharmacokinetics
It’s worth noting that some triazole-based drugs have been reported to have issues with solubility in water and other suitable medicinal solvents, which can lead to negligible bioaccessibility and restrict their use in many drug release systems .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various human cancer cell lines .
Propiedades
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-4-8-17(28)25-9-11-26(12-10-25)19-18-20(22-14-21-19)27(24-23-18)15-6-5-7-16(13-15)29-2/h5-7,13-14H,3-4,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGXZMGWBUALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2494924.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)






![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
